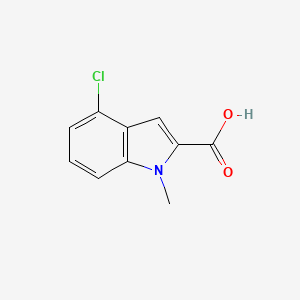

4-chloro-1-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 4-chloro-1-methyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-methyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCZPBOQBLXWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406470 | |

| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23967-44-4 | |

| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-chloro-1-methyl-1H-indole-2-carboxylic acid CAS number 23967-44-4

An In-depth Technical Guide to 4-chloro-1-methyl-1H-indole-2-carboxylic Acid (CAS: 23967-44-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1-methyl-1H-indole-2-carboxylic acid (CAS No. 23967-44-4), a substituted indole derivative of significant interest in contemporary drug discovery and chemical synthesis. This document delineates its fundamental physicochemical properties, outlines established synthesis and purification strategies, and explores its emerging applications, particularly as a scaffold for novel therapeutic agents. Detailed analytical methodologies for characterization and key experimental protocols are presented to equip researchers, scientists, and drug development professionals with the practical insights required for its effective utilization. All discussions are grounded in authoritative references to ensure scientific integrity and to provide a foundation for further investigation.

Introduction and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. 4-chloro-1-methyl-1H-indole-2-carboxylic acid belongs to this important class of heterocyclic compounds. The strategic placement of a chloro group at the 4-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 2-position creates a molecule with distinct steric and electronic features. These substitutions are not merely decorative; they are critical for modulating biological activity, solubility, and metabolic stability.

Recent research has highlighted the potential of the indole-2-carboxylic acid core in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The carboxylic acid and indole nitrogen are capable of chelating essential magnesium ions (Mg²⁺) within the enzyme's active site, a key mechanism for disrupting the viral replication cycle.[2][3] This guide will delve into the technical specifics of this compound, providing a foundational resource for its application in advanced research.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key computed properties for 4-chloro-1-methyl-1H-indole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 23967-44-4 | [4] |

| Molecular Formula | C₁₀H₈ClNO₂ | [4][] |

| Molecular Weight | 209.63 g/mol | [4][] |

| IUPAC Name | 4-chloro-1-methylindole-2-carboxylic acid | [4][] |

| InChI Key | VGCZPBOQBLXWRG-UHFFFAOYSA-N | [4][] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 49.6 Ų | [4] |

Table 1: Core physicochemical properties of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.

Synthesis and Purification

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic workflow for the target compound.

Purification Protocol: Post-synthesis, the crude product requires purification to meet analytical standards for research.

-

Extraction: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Chromatography: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from starting materials and byproducts.

-

Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the final product as a crystalline solid.

Applications in Drug Discovery: A Focus on HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the design of novel HIV-1 integrase inhibitors.[3] HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step in the viral replication cycle.[2] The active site of this enzyme contains two crucial Mg²⁺ ions.

Mechanism of Action: The inhibitory activity of indole-2-carboxylic acid derivatives stems from their ability to function as metal-chelating agents.[2] The carboxylic acid at the C2 position and the indole nitrogen act as a bidentate ligand, binding to the two Mg²⁺ ions in the integrase active site. This chelation disrupts the enzyme's catalytic function, preventing it from processing the viral DNA and effectively halting the integration process.[3] The aromatic indole ring can further stabilize this interaction through π-π stacking with viral DNA bases in the active region.[2]

Caption: Proposed chelation mechanism of indole-2-carboxylic acid inhibitors.

Derivatives of this core structure are actively being synthesized and evaluated to optimize potency and pharmacokinetic properties.[2][3] The 4-chloro substituent on the target molecule likely plays a role in modulating electronic properties and providing an additional vector for interaction within the enzyme's binding pocket.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the industry-preferred method for assessing the purity of small molecules.[6] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically used. Purity is determined by the area percentage of the main peak detected by a UV detector.

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound.[7] Electrospray ionization (ESI) is commonly used, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing strong evidence for the chemical formula.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the connectivity and substitution pattern of the indole ring.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a representative biochemical assay to evaluate the inhibitory activity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid against the strand transfer function of HIV-1 integrase.

Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in 100% DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations for testing.

-

Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control (DMSO).

-

Enzyme/Substrate Addition: Add a pre-mixed solution of recombinant HIV-1 integrase enzyme and a biotinylated donor DNA substrate to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the strand transfer reaction by adding a digoxigenin-labeled target DNA substrate.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to proceed.

-

Detection: Stop the reaction. The plate is then washed, and an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added. After another incubation and wash step, a chemiluminescent or fluorescent substrate is added.

-

Data Acquisition: Read the signal on a plate reader. The intensity of the signal is proportional to the amount of strand transfer product formed.

-

Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the integrase activity.

Safety and Handling

As a research chemical, 4-chloro-1-methyl-1H-indole-2-carboxylic acid must be handled with appropriate care, following standard laboratory safety protocols.

GHS Hazard Classification: [4]

-

H315: Causes skin irritation (Warning)[4]

-

H319: Causes serious eye irritation (Warning)[4]

-

H335: May cause respiratory irritation (Warning)[4]

Recommended Personal Protective Equipment (PPE): [8][9]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[8]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Handling and Storage:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][10]

-

Wash face, hands, and any exposed skin thoroughly after handling.[8]

-

Store in a well-ventilated place. Keep the container tightly closed and store locked up.[8][9]

Conclusion

4-chloro-1-methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural features make it an attractive scaffold for developing inhibitors of key biological targets, most notably HIV-1 integrase. This guide has provided a technical foundation covering its properties, synthesis, analytical characterization, and safe handling. The detailed protocols and mechanistic insights serve as a starting point for researchers aiming to leverage this compound in their drug discovery and development programs. Further derivatization and structure-activity relationship studies are warranted to fully exploit the therapeutic potential of this promising indole core.

References

-

PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Zhang, R.-H., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Appendino, G., et al. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

-

Aguilar, A., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

-

De Heuvel, D., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Gassman, P. G., & van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. [Link]

-

Zhang, R.-H., et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. [Link]

-

LibreTexts Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

-

Han, J., & Liu, Y. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

-

Welch, C. J., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS Open. [Link]

-

Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

-

LibreTexts Chemistry. 21.S: Carboxylic Acid Derivatives (Summary). [Link]

-

KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

-

Organic Syntheses. Methyl indole-4-carboxylate. [Link]

-

Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]

-

Chemsrc. 1,1,2,2-Tetramethoxyethane. [Link]

-

LookChem. Cas 230291-43-7,1H-Indole-2-carboxylic acid, 4-chloro. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. biosynth.com [biosynth.com]

spectroscopic data for 4-chloro-1-methyl-1H-indole-2-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-methyl-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-chloro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in synthetic chemistry and drug discovery. As experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on foundational spectroscopic principles and data from analogous structures. We present an in-depth exploration of the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, elucidating the structural features that give rise to specific signals. Furthermore, this guide furnishes standardized, field-proven protocols for data acquisition, ensuring that researchers can reliably generate and interpret high-quality data. This document is intended to serve as an essential reference for scientists engaged in the synthesis, characterization, and application of novel indole derivatives.

Molecular Structure and Overview

4-chloro-1-methyl-1H-indole-2-carboxylic acid (C₁₀H₈ClNO₂) is a heterocyclic compound featuring an indole core. The structure is characterized by a chlorine substituent at the C4 position of the benzene ring, a methyl group on the indole nitrogen (N1), and a carboxylic acid group at the C2 position of the pyrrole ring. These features create a distinct electronic and steric environment that is reflected in its spectroscopic signature. Accurate structural confirmation is paramount for any research or development application, and a multi-technique spectroscopic approach is the gold standard for this purpose.

The molecular weight of this compound is 209.63 g/mol , with a monoisotopic mass of 209.0243562 Da.[1] The presence of a chlorine atom is a key feature that will manifest as a characteristic isotopic pattern in mass spectrometry.

Figure 1: Structure of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is essential for identifying the hydrogen framework of a molecule. For 4-chloro-1-methyl-1H-indole-2-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the C3-proton, and the carboxylic acid proton.

Predicted ¹H NMR Data

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | broad singlet | 1H | COOH | The acidic proton is highly deshielded, concentration-dependent, and often broad due to hydrogen bonding and exchange. |

| ~7.50 | doublet | 1H | H-5 | Coupled to H-6. Expected to be downfield due to proximity to the electron-withdrawing chlorine atom. |

| ~7.30 | triplet | 1H | H-6 | Coupled to H-5 and H-7. |

| ~7.15 | doublet | 1H | H-7 | Coupled to H-6. |

| ~7.10 | singlet | 1H | H-3 | A singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent carboxyl group. |

| ~4.05 | singlet | 3H | N-CH₃ | The N-methyl group is a singlet and its chemical shift is characteristic for N-methyl indoles. |

Expert Interpretation

The aromatic region (7.0-8.0 ppm) will be critical for confirming the substitution pattern. The three adjacent protons on the benzene ring (H-5, H-6, and H-7) are expected to form a coupled system. H-5 and H-7 should appear as doublets, while H-6 will be a triplet (or a doublet of doublets). The electron-withdrawing effect of the chlorine atom at C4 will likely shift the adjacent H-5 proton further downfield. The proton at C3 is a singlet and its position is a key identifier for 2-substituted indoles. The N-methyl group gives a characteristic singlet around 4.05 ppm, confirming the N-alkylation. The carboxylic acid proton signal is typically broad and its observation can depend on the solvent and concentration; it can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Figure 2: Predicted ¹H NMR assignments for the target molecule.

Standard Operating Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence (e.g., 'zg30') is typically used. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Data

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~162.5 | C=O | Carboxylic acid carbonyl carbons are characteristically found in this downfield region.[2] |

| ~138.0 | C-7a | Quaternary indole carbon adjacent to the nitrogen. |

| ~135.0 | C-2 | Carbon bearing the carboxylic acid group, shifted downfield. |

| ~129.0 | C-4 | Carbon bearing the chlorine atom; its shift is significantly affected by the halogen. |

| ~128.5 | C-3a | Quaternary indole carbon. |

| ~123.0 | C-6 | Aromatic methine carbon. |

| ~121.0 | C-5 | Aromatic methine carbon. |

| ~110.0 | C-7 | Aromatic methine carbon, typically upfield in indoles. |

| ~102.0 | C-3 | Pyrrole ring carbon, characteristically upfield. |

| ~31.5 | N-CH₃ | N-methyl carbon signal, typical for this functional group. |

Expert Interpretation

The ¹³C NMR spectrum will confirm the presence of ten unique carbon atoms. The most downfield signal will be the carboxylic acid carbonyl carbon (~162.5 ppm).[3] The aromatic region will contain signals for the eight indole ring carbons. Quaternary carbons (C-2, C-3a, C-4, C-7a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carbon directly attached to the chlorine (C-4) will have its chemical shift influenced by the electronegativity and heavy atom effect of chlorine. The N-methyl carbon will appear as a sharp signal in the aliphatic region (~31.5 ppm).

Standard Operating Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal in a shorter time.

-

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary.

-

Processing & Referencing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1680-1710 | C=O stretch | Carboxylic Acid (conjugated) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

| ~1050-1090 | C-Cl stretch | Aryl Chloride |

| ~750-800 | C-H bend (out-of-plane) | Aromatic Ring |

Expert Interpretation

The IR spectrum will be dominated by features of the carboxylic acid group. A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4] The C=O stretching vibration is expected to appear as a strong, sharp peak around 1680-1710 cm⁻¹, a frequency slightly lowered due to conjugation with the indole ring system.[3] The presence of the aromatic indole core will be confirmed by C=C stretching peaks around 1600 and 1470 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically around 1050-1090 cm⁻¹, but can be difficult to assign definitively.

Figure 3: Key functional groups and their expected IR vibrational frequencies.

Standard Operating Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Background Scan: Place no sample in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance versus wavenumber. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

| m/z (predicted) | Ion | Rationale |

| 209 / 211 | [M]⁺• | Molecular ion peak. The M+2 peak at m/z 211 will have ~1/3 the intensity of the M peak at m/z 209, characteristic of a monochlorinated compound. |

| 164 / 166 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da), a common fragmentation pathway for carboxylic acids.[5] The chlorine isotopic pattern will be retained. |

| 129 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine radical (35 Da) from the [M - COOH]⁺ fragment. |

Note: For ESI-MS in positive mode, the pseudomolecular ion [M+H]⁺ would be observed at m/z 210 / 212. In negative mode, [M-H]⁻ would be at m/z 208 / 210.[6]

Expert Interpretation

The most crucial feature in the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a pair of peaks ([M]⁺• and [M+2]⁺•) with a characteristic intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement (predicted: 209.0243562 for C₁₀H₈³⁵ClNO₂). The fragmentation pattern will likely be initiated by the loss of the carboxylic acid moiety, a stable neutral loss, followed by further fragmentation of the indole core.[7]

Sources

- 1. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | CID 4777909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. scienceready.com.au [scienceready.com.au]

- 6. PubChemLite - 4-chloro-1-methyl-1h-indole-2-carboxylic acid (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic Acid in Organic Solvents

Introduction

4-chloro-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for downstream applications such as process chemistry, formulation development, and bioavailability studies. Among these properties, solubility is a critical determinant of a compound's utility. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in organic solvents, designed for researchers, scientists, and drug development professionals. While quantitative solubility data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and first principles to provide robust predictions and a detailed methodology for its empirical determination.

Physicochemical Properties of 4-chloro-1-methyl-1H-indole-2-carboxylic Acid

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior. The key physicochemical parameters for 4-chloro-1-methyl-1H-indole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | PubChem |

| Molecular Weight | 209.63 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| CAS Number | 23967-44-4 | PubChem |

XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 2.6 suggests a moderate lipophilicity.

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 4-chloro-1-methyl-1H-indole-2-carboxylic acid, the key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will dominate its interactions with polar protic and polar aprotic solvents.

-

The Indole Ring System: The bicyclic aromatic indole core is largely non-polar and will engage in van der Waals forces and potential π-π stacking interactions.

-

The 4-Chloro Substituent (-Cl): The chloro group is electron-withdrawing and adds to the molecule's polarizability, while also increasing its lipophilicity.

-

The 1-Methyl Group (-CH₃): The N-methyl group blocks hydrogen bonding at the indole nitrogen, which will influence its solubility profile compared to unsubstituted indoles. This substitution also slightly increases lipophilicity.

The interplay of these functional groups dictates the overall polarity and hydrogen bonding capacity of the molecule, and thus its affinity for different classes of solvents.

Caption: Key molecular features influencing solvent interactions.

Predicted Solubility Profile

While specific quantitative data is unavailable for the title compound, we can make informed predictions based on experimental data for the parent compound, indole-2-carboxylic acid. A study by Gao et al. (2013) provides solubility data for indole-2-carboxylic acid in a range of solvents.[1][2] We can extrapolate from this data, considering the structural modifications of our target molecule. The addition of a chloro and a methyl group will generally increase the lipophilicity and molecular weight, which would be expected to decrease solubility in highly polar solvents like water and increase it in less polar and non-polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic acid | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group will form strong hydrogen bonds with these solvents. Indole-2-carboxylic acid shows high solubility in alcohols[2]. The increased lipophilicity of the target compound may slightly reduce solubility compared to the parent indole, but it is expected to remain high. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in strong dipole-dipole interactions. Indole-2-carboxylic acid is highly soluble in ethyl acetate[2]. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate | The non-polar indole ring and the lipophilic chloro and methyl groups will favor interaction with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. Indole-2-carboxylic acid has low solubility in toluene and is likely to be very poorly soluble in alkanes like hexane[2]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity. While they can interact with the lipophilic parts of the molecule, they are poor hydrogen bond acceptors for the carboxylic acid. Indole-2-carboxylic acid has low solubility in dichloromethane[2]. |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, an experimental determination of solubility is required. The shake-flask method is a widely accepted and robust technique for this purpose.

Objective: To determine the equilibrium solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-chloro-1-methyl-1H-indole-2-carboxylic acid (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials (20 mL) with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-chloro-1-methyl-1H-indole-2-carboxylic acid to a series of scintillation vials. An amount that is clearly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

-

Pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to 25 °C.

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Causality: This extended agitation ensures that the dissolution process has reached a thermodynamic equilibrium, providing a true measure of solubility.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Prepare a series of calibration standards of known concentrations of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in each solvent.

-

Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is a suitable starting point, with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at a wavelength of maximum absorbance for the compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Example Table for Reporting Solubility Data:

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 0.1 | Experimental Value | Calculated Value |

Safety Precautions

4-chloro-1-methyl-1H-indole-2-carboxylic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the compound and for each solvent used for detailed safety information.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4777909, 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link].

-

Gao, J., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(11), 3106-3111. Available at: [Link].

Sources

Elucidating the Molecular Mechanisms of 4-Chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives

An In-Depth Technical Guide for Drug Discovery Professionals

This guide provides a detailed exploration of the mechanism of action for 4-chloro-1-methyl-1H-indole-2-carboxylic acid and its derivatives. As a Senior Application Scientist, the following analysis synthesizes data from peer-reviewed literature to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the primary molecular targets, the specific interactions driving bioactivity, and the experimental methodologies required to validate these mechanisms.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, appearing in numerous natural products and approved drugs.[1] Its derivatives are recognized for a wide array of biological activities.[2] The indole-2-carboxylic acid scaffold, specifically, possesses key chemical features that make it a highly effective pharmacophore for designing targeted inhibitors.

The core structure consists of:

-

An Indole Nucleus: A bicyclic aromatic system that can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with biological targets.[3]

-

A Carboxylic Acid Group at Position 2: This functional group is crucial for the primary mechanism of action observed in many derivatives. It can act as a hydrogen bond donor and acceptor, and critically, as a chelating agent for divalent metal ions like Magnesium (Mg²⁺), which are essential cofactors for many enzymes.[4][5]

The specific derivative, 4-chloro-1-methyl-1H-indole-2-carboxylic acid, adds further layers of chemical diversity:

-

1-Methyl Group: Methylation of the indole nitrogen can alter the electronic properties and steric profile of the molecule, potentially enhancing binding affinity or improving pharmacokinetic properties.

-

4-Chloro Group: The halogen substituent can modulate the molecule's lipophilicity and electronic distribution, and may form specific halogen bonds with the target protein, thereby influencing potency and selectivity.

Primary Mechanism of Action: Inhibition of HIV-1 Integrase

The most extensively documented mechanism of action for indole-2-carboxylic acid derivatives is the inhibition of the Human Immunodeficiency Virus 1 (HIV-1) integrase enzyme.[4][5] This enzyme is critical for the viral life cycle, as it catalyzes the insertion of viral DNA into the host cell's genome, a step known as strand transfer.[4]

The HIV-1 Integrase Active Site and the Role of Magnesium

The catalytic core of HIV-1 integrase contains two essential Mg²⁺ ions. These ions are coordinated by key aspartate residues and are directly involved in the catalytic mechanism of DNA strand transfer. Consequently, molecules that can effectively chelate these two metal ions can block the enzyme's function, acting as potent inhibitors.

Molecular Interaction Model

Derivatives based on the indole-2-carboxylic acid scaffold have been shown to be highly effective integrase strand transfer inhibitors (INSTIs).[3][6] Their mechanism relies on the ability of the indole nucleus and the C2-carboxylic acid group to form a critical chelating interaction with the two Mg²⁺ ions in the enzyme's active site.[4][5] This interaction mimics the natural binding of the viral DNA substrate, effectively blocking the strand transfer reaction.

Furthermore, structural optimizations have shown that adding specific substituents can create additional, potency-enhancing interactions. For instance, a halogenated benzene ring attached to the indole core can establish a π-π stacking interaction with viral DNA bases (like dC20) near the active site, further anchoring the inhibitor.[3][6]

Caption: Interaction model of an indole-2-carboxylic acid derivative in the HIV-1 integrase active site.

Quantitative Analysis of Integrase Inhibition

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these derivatives. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound Class/Derivative | Target | IC₅₀ (µM) | Reference |

| Indole-2-carboxylic acid (1 ) | HIV-1 Integrase | 32.37 | [3][6] |

| Optimized Derivative (17a ) | HIV-1 Integrase | 3.11 | [3][6] |

| Optimized Derivative (20a ) | HIV-1 Integrase | 0.13 | [4][5] |

This table summarizes representative data from cited literature to illustrate the scaffold's potential.

Alternative and Emerging Mechanisms of Action

While HIV-1 integrase inhibition is a primary mechanism, the versatility of the indole scaffold allows its derivatives to target other biomolecules, depending on their specific substitution patterns.

Allosteric Inhibition of Fructose-1,6-bisphosphatase

A related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[7] X-ray crystallography revealed that this molecule does not bind to the active site but rather to the allosteric site normally occupied by AMP.[7] This finding highlights that indole-2-carboxylic acid derivatives can function as allosteric modulators, representing a distinct mechanism from the competitive inhibition seen with HIV-1 integrase.

Experimental Protocols for Mechanism Elucidation

To rigorously determine the mechanism of action for a novel 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivative, a multi-faceted experimental approach is required.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay is the gold standard for confirming inhibition of the enzyme's catalytic function.

Objective: To quantify the inhibitory effect of a test compound on the strand transfer step of HIV-1 integrase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and an assay buffer containing Mg²⁺.

-

Compound Addition: Add the test compound (e.g., a derivative of 4-chloro-1-methyl-1H-indole-2-carboxylic acid) at various concentrations. Include a positive control (a known INSTI like Raltegravir) and a negative control (DMSO vehicle).

-

Initiation: Add the target DNA substrate to initiate the integration reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: The strand transfer product is typically detected using a fluorescence-based method, such as an ELISA-like system where the integrated product is captured and quantified.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates that the assay system is sensitive to known inhibitors, while the negative control establishes the baseline for 100% enzyme activity.

Molecular Docking Workflow

Computational methods, such as molecular docking, are invaluable for predicting and rationalizing the binding mode of inhibitors. This approach was used to identify the indole-2-carboxylic acid scaffold as a potential INSTI.[4][5]

Caption: A typical workflow for a molecular docking study to predict inhibitor binding modes.

Conclusion

The 4-chloro-1-methyl-1H-indole-2-carboxylic acid scaffold belongs to a class of compounds with a well-defined primary mechanism of action as HIV-1 integrase inhibitors. This activity is driven by the potent metal-chelating ability of the indole-2-carboxylic acid pharmacophore, which disrupts the enzyme's catalytic function. The versatility of the indole nucleus also allows for the development of derivatives that can target other enzymes through different mechanisms, such as allosteric inhibition. A systematic combination of biochemical assays and computational modeling is essential for fully characterizing the mechanism of action of any new derivative and unlocking its therapeutic potential.

References

-

PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Wright, S. W., et al. (2003). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-8. [Link]

-

Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]

-

Iannuzzi, M., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(23), 7806. [Link]

-

Luo, R., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

De Rycker, M., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Luo, R., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Luo, R., et al. (2023). Discovery of Indole-2-Carboxylic Acid Derivatives as Novel Hiv-1 Integrase Strand Transfer Inhibitors. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-chloro-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents. This technical guide focuses on a specific, yet under-explored derivative, 4-chloro-1-methyl-1H-indole-2-carboxylic acid. While direct biological targets for this compound are not yet elucidated in public literature, its structural features suggest a high potential for therapeutic relevance. This document provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We will delve into the rationale behind a multi-pronged approach, combining computational and experimental strategies, to unlock the therapeutic promise of this molecule. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Introduction: The Indole-2-Carboxylic Acid Moiety - A Versatile Pharmacophore

The indole ring system is a cornerstone of many biologically active natural products and synthetic drugs. The indole-2-carboxylic acid backbone, in particular, has proven to be a fertile ground for the development of novel therapeutics. Derivatives have been successfully designed to target a diverse array of proteins, underscoring the versatility of this chemical scaffold. Notable examples include:

-

Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor immune evasion. Certain indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors, highlighting their potential in immuno-oncology.[1]

-

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): The carboxylate function of the indole-2-carboxylic acid core can effectively chelate magnesium ions in the active site of HIV-1 integrase, a key enzyme for viral replication. This has led to the development of potent antiviral agents.[2][3][4]

-

Modulators of Protein-Protein Interactions: Derivatives have been shown to target the 14-3-3η protein, which is involved in various signaling pathways and is a promising target in liver cancer.[5]

-

Broad-Spectrum Biological Activity: Further research has demonstrated the potential of this scaffold in developing agents with antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7][8]

The subject of this guide, 4-chloro-1-methyl-1H-indole-2-carboxylic acid, possesses key structural modifications—a chloro group at the 4-position and a methyl group on the indole nitrogen—that distinguish it from previously studied analogs. These modifications are expected to significantly influence its physicochemical properties, and consequently, its biological target profile. The electron-withdrawing nature of the chlorine atom and the modulation of the indole nitrogen's hydrogen-bonding capacity by the methyl group are critical determinants of its potential interactions with protein targets.

Strategic Framework for Target Identification

Given the absence of established targets for 4-chloro-1-methyl-1H-indole-2-carboxylic acid, a systematic and multi-faceted approach to target deconvolution is warranted. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.

Figure 1: A strategic workflow for the identification and validation of therapeutic targets.

Phase 1: Hypothesis Generation - In Silico and Phenotypic Approaches

Computational Target Prediction and Molecular Docking

The initial phase of our investigation will leverage computational methods to generate a preliminary list of potential protein targets.

-

Rationale: By comparing the structure of 4-chloro-1-methyl-1H-indole-2-carboxylic acid to databases of known ligands, we can identify proteins that are predicted to bind to our compound of interest. Molecular docking simulations will then be used to model the binding pose and estimate the binding affinity, providing a rationale for prioritizing targets for experimental validation.

-

Methodology:

-

Ligand-Based Virtual Screening: Utilize platforms such as PharmMapper or SuperPred to identify potential targets based on pharmacophore similarity to known drugs and bioactive molecules.

-

Structure-Based Virtual Screening (Molecular Docking):

-

Select a panel of high-priority potential targets identified from the literature on indole-2-carboxylic acid derivatives (e.g., IDO1, TDO, HIV-1 integrase, 14-3-3η).

-

Obtain crystal structures of these proteins from the Protein Data Bank (PDB).

-

Perform molecular docking studies using software like AutoDock Vina or Glide to predict the binding mode and affinity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.

-

Analyze the docking poses to understand the key interactions, paying close attention to the roles of the 4-chloro and 1-methyl substitutions.

-

-

High-Content Phenotypic Screening

Parallel to in silico efforts, a broad phenotypic screen will be conducted to identify cellular contexts in which 4-chloro-1-methyl-1H-indole-2-carboxylic acid elicits a biological response.

-

Rationale: Phenotypic screening provides an unbiased approach to discovering the compound's effects on cellular morphology, proliferation, and signaling pathways, without a priori knowledge of its molecular target. This can reveal unexpected therapeutic applications.

-

Methodology:

-

Cell Panel Screening: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60) to identify cell types that are particularly sensitive to its anti-proliferative effects.

-

High-Content Imaging: In sensitive cell lines, perform high-content imaging to assess a wide range of cellular parameters, including cell cycle progression, apoptosis induction, cytoskeletal organization, and organelle morphology.

-

Pathway Analysis: Utilize reporter cell lines for key signaling pathways (e.g., NF-κB, Wnt, MAPK) to determine if the compound modulates specific cellular signaling cascades.

-

| Parameter | Experimental Readout | Potential Implication |

| Cell Viability | IC50 determination (e.g., MTS/MTT assay) | General cytotoxicity or anti-proliferative effect |

| Apoptosis | Caspase-3/7 activation, Annexin V staining | Induction of programmed cell death |

| Cell Cycle | DNA content analysis (e.g., propidium iodide staining) | Arrest at a specific cell cycle checkpoint |

| Pathway Activity | Luciferase or GFP reporter assays | Modulation of a specific signaling pathway |

Table 1: Key parameters and readouts for phenotypic screening.

Phase 2: Unbiased Target Identification

The insights gained from Phase 1 will guide our efforts in the direct identification of the molecular binding partners of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.

Affinity Chromatography-Mass Spectrometry

This powerful technique allows for the isolation of proteins that directly bind to our compound of interest from a complex biological sample.

-

Rationale: By immobilizing the compound on a solid support, we can "fish" for its binding partners in a cell lysate. The captured proteins can then be identified with high sensitivity and accuracy using mass spectrometry.

-

Protocol: Synthesis of an Affinity Resin and Pull-Down Experiment

-

Synthesis of a Linker-Modified Compound: The carboxylic acid moiety of 4-chloro-1-methyl-1H-indole-2-carboxylic acid provides a convenient handle for chemical modification.[9] A derivative with a linker arm (e.g., a short polyethylene glycol chain terminating in an amine) will be synthesized.

-

Immobilization: The linker-modified compound will be covalently coupled to an activated solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysis: Prepare a lysate from a cell line identified as sensitive in the phenotypic screen.

-

Affinity Pull-Down: Incubate the cell lysate with the affinity resin. Non-specifically bound proteins will be removed by extensive washing.

-

Elution: Elute the specifically bound proteins using a competitive ligand (excess free 4-chloro-1-methyl-1H-indole-2-carboxylic acid) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: The eluted proteins will be separated by SDS-PAGE, and protein bands of interest will be excised and subjected to in-gel digestion followed by LC-MS/MS analysis for protein identification.

-

Figure 2: Workflow for affinity chromatography-mass spectrometry.

Phase 3: Rigorous Target Validation

The candidate proteins identified in Phase 2 must be rigorously validated to confirm that they are indeed direct and functionally relevant targets of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.

Biochemical and Biophysical Confirmation of Direct Binding

-

Rationale: It is crucial to confirm a direct physical interaction between the compound and the putative target protein and to quantify the binding affinity.

-

Methodologies:

-

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD). The purified candidate protein is immobilized on a sensor chip, and the binding of the compound is measured by changes in the refractive index at the sensor surface.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity will be measured in the presence of increasing concentrations of the compound to determine the IC50 value and the mechanism of inhibition.

-

| Technique | Key Information Provided | Advantages |

| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), Affinity (KD) | Real-time, label-free, high throughput |

| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Label-free, in-solution, provides thermodynamic data |

| Enzyme Inhibition Assay | Potency (IC50), Mechanism of inhibition | Direct measure of functional effect on an enzyme |

Table 2: Comparison of biophysical and biochemical methods for target validation.

Cell-Based Target Engagement and Functional Assays

-

Rationale: Demonstrating that the compound engages its target in a cellular context and that this engagement leads to a functional consequence is the ultimate validation.

-

Methodologies:

-

Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein should render the cells less sensitive to the compound, thus phenocopying the compound's effect.

-

Overexpression Studies: Conversely, overexpressing the target protein may sensitize the cells to the compound.

-

Downstream Pathway Analysis: Western blotting or other immunoassays can be used to measure the effect of the compound on the phosphorylation status or expression levels of proteins known to be downstream of the validated target.

-

Conclusion and Future Directions

This technical guide outlines a comprehensive and robust strategy for the deconvolution of the therapeutic targets of 4-chloro-1-methyl-1H-indole-2-carboxylic acid. By integrating computational, phenotypic, and proteomic approaches, followed by rigorous biophysical and cell-based validation, this workflow provides a clear path to understanding the mechanism of action of this promising compound. The identification of its molecular targets will be a critical step in advancing this molecule through the drug discovery pipeline and ultimately realizing its full therapeutic potential. The structure-activity relationships derived from this and related indole-2-carboxylic acids will continue to inform the design of next-generation therapeutics with improved potency and selectivity.[10][11][12]

References

-

Hu, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]

-

Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4777909, 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

-

Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Li, X., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

-

Khafagy, M. M., et al. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 342(3), 163-174. [Link]

-

Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 231-238. [Link]

-

Ruble, J. C., et al. (2007). Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 4040-4043. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Infectious Diseases. [Link]

-

Wu, S., et al. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 191(1), 84-96. [Link]

-

Li, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

OpenStax (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 10. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cefic-lri.org [cefic-lri.org]

discovery and history of substituted indole-2-carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

Introduction: The Enduring Legacy of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1] Among its many derivatives, the substituted indole-2-carboxylic acid core holds a place of particular distinction. The strategic placement of the carboxyl group at the 2-position provides a crucial anchor for molecular interactions, often acting as a key hydrogen bond donor/acceptor or a metal-chelating moiety in enzyme active sites.[2][3] This unique feature, combined with the vast chemical space accessible through substitution on the indole nucleus, has cemented its role as a foundational building block in modern drug discovery.

This guide provides a comprehensive exploration of the . We will journey from the foundational 19th-century name reactions that first unlocked this scaffold to the sophisticated catalytic methods and strategic applications that define its use today. As senior application scientists, our focus is not merely on the "what" but the "why"—the causal logic behind synthetic choices, the evolution of methodologies driven by necessity, and the intricate structure-activity relationships that have yielded potent therapeutics.

Part 1: The Foundational Pillars: Classical Indole Syntheses

The story of indole-2-carboxylic acids begins with two seminal, eponymous reactions that, despite their age, remain relevant and instructive.

The Reissert Indole Synthesis (1897): A Strategy of Condensation and Reductive Cyclization

Over a century ago, Arnold Reissert devised an ingenious two-step process that provided a direct entry to the indole-2-carboxylic acid core.[4][5] The Reissert synthesis is a testament to the power of classical organic chemistry, relying on fundamental transformations that remain central to synthetic design.[6]

Mechanistic Rationale and Experimental Causality:

The synthesis begins with a base-catalyzed condensation of an ortho-nitrotoluene derivative with diethyl oxalate.[5][6] The choice of a strong base, such as potassium ethoxide, is critical for deprotonating the methyl group of the o-nitrotoluene, which is activated by the electron-withdrawing nitro group.[6] This generates a carbanion that readily attacks the electrophilic diethyl oxalate, forming an ethyl o-nitrophenylpyruvate intermediate.

The second, and defining, step is the reductive cyclization of this pyruvate.[6] The genius of this step lies in its efficiency: the nitro group is reduced to an amine, which, being in close proximity to the ketone, spontaneously undergoes intramolecular condensation (cyclization) to form the indole ring.[4][5] A variety of reducing agents have been successfully employed, including zinc dust in acetic acid, ferrous sulfate with ammonia, and iron powder, each offering different trade-offs in terms of cost, efficiency, and waste management.[4][5][6][7]

The initial product is the indole-2-carboxylic acid, which can be isolated or, if desired, decarboxylated by heating to yield the parent indole.[4][6] This method's enduring utility is demonstrated by its application in synthesizing precursors for potent HIV-1 reverse transcriptase inhibitors.[4]

Workflow: The Reissert Indole Synthesis

Caption: General workflow of the Reissert Indole Synthesis.

The Fischer Indole Synthesis (1883): A Symphony of Rearrangement and Cyclization

Discovered by the legendary Emil Fischer fourteen years prior to Reissert's work, the Fischer indole synthesis is arguably the most famous and widely used method for preparing substituted indoles.[8][9][10] Its application to generate indole-2-carboxylic acids specifically requires a thoughtful choice of starting materials.

Mechanistic Rationale and Experimental Causality:

The reaction's core is the acid-catalyzed cyclization of an arylhydrazone.[8][10] To produce an indole-2-carboxylic acid, one must start with the phenylhydrazone of pyruvic acid.[8][9] The reaction proceeds through a fascinating cascade:

-

Enamine Formation: The initial phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[10][11]

-

[8][8]-Sigmatropic Rearrangement: Following protonation, the molecule undergoes a concerted[8][8]-sigmatropic rearrangement, a key step that forms a new C-C bond and transiently disrupts the aromaticity of the benzene ring.[8][10]

-

Cyclization & Aromatization: The resulting diimine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization. The final step is the elimination of an ammonia molecule to yield the highly stable, aromatic indole ring system.[8][10]

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, depending on the substrate's reactivity and sensitivity.[10] While Fischer's original synthesis of 1-methyl-2-indolecarboxylic acid reported a very low yield (5%), modern refinements have significantly improved the efficiency of this venerable reaction.[8]

Part 2: The Modern Era: Catalytic and Strategic Advancements

While the classical methods are robust, the demands of modern drug discovery—requiring milder conditions, greater functional group tolerance, and access to complex substitution patterns—have spurred the development of new synthetic strategies. Transition metal catalysis has been particularly transformative.

Palladium-catalyzed reactions, such as the Buchwald modification of the Fischer synthesis, allow for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ.[10] This expands the scope and modularity of the classical approach. Furthermore, copper-catalyzed methods have emerged for the direct synthesis of indole-2-carboxylates from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate, often proceeding under ligand-free conditions. These catalytic methods represent a significant leap forward, enabling the construction of highly functionalized indole systems that would be challenging to access using traditional acid-catalyzed, high-temperature conditions.

| Synthesis Method | Key Starting Materials | Catalyst/Reagent | Key Transformation | Typical Conditions |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. Strong Base (KOEt) 2. Reducing Agent (Zn, Fe) | Reductive Cyclization | 1. Anhydrous, basic 2. Acidic, heating |

| Fischer Synthesis | Phenylhydrazine, Pyruvic acid | Brønsted or Lewis Acid (HCl, ZnCl₂) | [8][8]-Sigmatropic Rearrangement | Acidic, heating |

| Modern Cu-Catalysis | 2-Haloaryl aldehyde, Isocyanoacetate | Copper(I) salt | Cascade C-C/C-N bond formation | Often room temp, ligand-free |

Table 1: Comparison of Key Synthetic Methodologies.

Part 3: The Pinnacle of Application: Substituted Indole-2-Carboxylic Acids in Drug Discovery

The true value of a chemical scaffold is realized in its application. The indole-2-carboxylic acid core is a recurring motif in a host of potent and selective therapeutic agents, where it serves a clear and rational purpose.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

A recent and compelling application is in the development of novel INSTIs.[2][12][13] HIV-1 integrase is a metalloenzyme that requires two Mg²⁺ ions for its catalytic activity.[14] The discovery that the indole-2-carboxylic acid scaffold can effectively chelate these two magnesium ions was a major breakthrough.[2][3][12]

-

The Pharmacophore: The indole nitrogen and the oxygen atoms of the C2-carboxylate form a perfect pincer-like structure to bind the essential metal ions in the enzyme's active site, inhibiting its function and halting viral replication.[3]

-

Structure-Activity Relationship (SAR): The power of this scaffold lies in its tunability. Synthetic chemists can systematically modify the C3, C5, and C6 positions of the indole ring to introduce substituents that form additional interactions with hydrophobic pockets or key residues within the enzyme, dramatically enhancing potency and refining the pharmacological profile.[3][12][14] For example, introducing halogenated benzene rings at the C6 position has been shown to create beneficial π–π stacking interactions with viral DNA.[2][12]

Cysteinyl-Leukotriene (CysLT) Receptor Antagonists

Substituted indole-2-carboxylic acids have also been identified as a novel class of potent and selective antagonists for the CysLT1 receptor, a key target in inflammatory conditions like asthma.[15][16] In-depth SAR studies revealed that the indole-2-carboxylic acid moiety is one of three essential pharmacophores required for high-affinity binding and antagonist activity.[16] The carboxylic acid is presumed to form a critical ionic or hydrogen-bond interaction within the receptor binding site. Research has shown that substitutions at specific positions, such as a methoxy group at the 7-position, can significantly enhance potency.[15][16]

The versatility of this scaffold is further highlighted by its use in developing potent apoptosis inducers for cancer therapy and dual inhibitors of the metabolic enzymes IDO1 and TDO for tumor immunotherapy.[17][18]

Part 4: A Validated Experimental Protocol

To provide a practical, field-proven methodology, we detail a representative procedure for the Reissert synthesis, a self-validating system that has been a reliable workhorse for decades.